![molecular formula C9H12N4OS B597465 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- CAS No. 1289139-29-2](/img/structure/B597465.png)
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- is a compound with potential applications in scientific research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for compound '7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-' involves the synthesis of the pyrazolo[4,3-d]pyrimidine ring system followed by the introduction of the isopropyl and methylthio substituents.
Starting Materials
2,4-dichloropyrimidine, hydrazine hydrate, ethyl acetoacetate, isopropylamine, methylthiol, sodium methoxide, acetic acid, sodium bicarbonate, ethanol
Reaction
Step 1: Synthesis of pyrazolo[4,3-d]pyrimidine ring system by reacting 2,4-dichloropyrimidine with hydrazine hydrate in ethanol to obtain 2,4-diaminopyrimidine intermediate., Step 2: Cyclization of 2,4-diaminopyrimidine intermediate with ethyl acetoacetate in acetic acid to form 7H-pyrazolo[4,3-d]pyrimidin-7-one intermediate., Step 3: Introduction of isopropyl substituent by reacting 7H-pyrazolo[4,3-d]pyrimidin-7-one intermediate with isopropylamine in ethanol., Step 4: Introduction of methylthio substituent by reacting 7H-pyrazolo[4,3-d]pyrimidin-7-one intermediate with methylthiol and sodium methoxide in ethanol., Step 5: Neutralization of the reaction mixture with sodium bicarbonate and isolation of the final product by filtration and washing with water.
Mecanismo De Acción
The mechanism of action of 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- involves the inhibition of enzymes such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cancer cell proliferation. By inhibiting these enzymes, the compound can slow down or stop the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- in lab experiments is its specificity for CDKs and HDACs, which makes it a promising candidate for cancer treatment. However, one limitation is its potential toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
For research on 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- include further studies on its mechanism of action and potential applications in cancer treatment. Other potential applications include its use as a tool compound for studying CDKs and HDACs, as well as its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
Aplicaciones Científicas De Investigación
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation.
Propiedades
IUPAC Name |
5-methylsulfanyl-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-4(2)5-6-7(13-12-5)8(14)11-9(10-6)15-3/h4H,1-3H3,(H,12,13)(H,10,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWAECBRMSCZCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C(=O)NC(=N2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





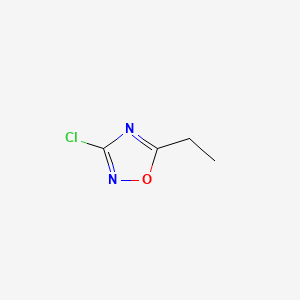

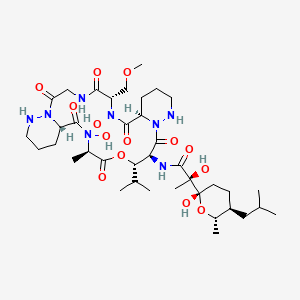
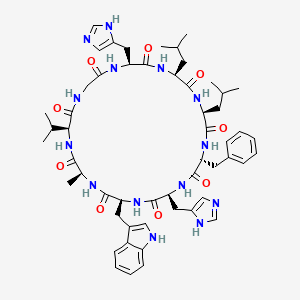
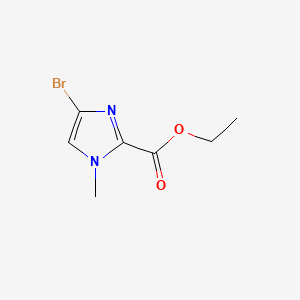

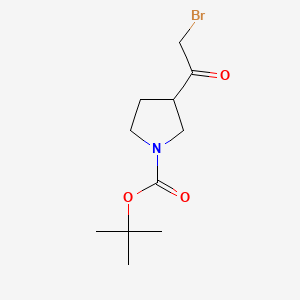

![tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B597403.png)
